3-Ethylthiophene

Description

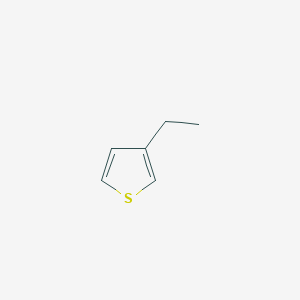

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8S/c1-2-6-3-4-7-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDBAXYJAIRQMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

90451-70-0 | |

| Record name | Thiophene, 3-ethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90451-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20170815 | |

| Record name | 3-Ethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 3-Ethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

136.00 to 138.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Ethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1795-01-3 | |

| Record name | 3-Ethylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1795-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2F423BE79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Ethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-89.1 °C | |

| Record name | 3-Ethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Core Physicochemical Properties of 3-Ethylthiophene

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in synthesis and material science. This document presents quantitative data in a structured format, details relevant experimental protocols, and provides visualizations for experimental workflows.

This compound is a heterocyclic compound with the molecular formula C₆H₈S.[1][2][3][4] It appears as a colorless to slightly yellow or amber liquid.[2][5] This compound is a key building block in the synthesis of advanced materials, particularly in the fields of organic electronics and polymer chemistry, where it is used in the production of organic semiconductors for devices like OLEDs and organic solar cells.[2] It also finds applications in the fragrance industry and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈S | [1][2][3][4] |

| Molecular Weight | 112.19 g/mol | [1][2][3][4] |

| Boiling Point | 136-138 °C at 760 mmHg | [1][6] |

| 140-141 °C | [2][7] | |

| 143-145 °C | [3] | |

| Melting Point | -89.1 °C | [1][3] |

| Density | 1.0 g/cm³ | [7][8] |

| Approximately 0.996 - 1.004 g/mL | [5] | |

| Refractive Index | n20D 1.52 | [2] |

| 1.5130 - 1.5170 | [8] | |

| 1.524 | [5][9] | |

| Vapor Pressure | 8.414 mmHg at 25 °C (estimated) | [6] |

| Flash Point | 22.8 °C (73.0 °F) | [6][8] |

| Solubility | Soluble in alcohol.[6] Estimated water solubility: 417.8 mg/L at 25 °C.[6] | [6] |

| LogP (o/w) | 2.802 (estimated) | [6] |

| CAS Number | 1795-01-3 | [1][3][4] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of liquid compounds like this compound are outlined below.

Determination of Boiling Point (Micro-Boiling Point Method)

This method is suitable when only a small amount of the sample is available.[10] The principle relies on the observation that a liquid's vapor pressure equals the applied atmospheric pressure at its boiling point.[10]

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., metal heating block)[11]

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)[11]

-

Sample of this compound (approx. 0.5 mL)[10]

Procedure:

-

Place approximately 0.5 mL of this compound into the small test tube.[10]

-

Invert the capillary tube (open end down) and place it inside the test tube containing the sample.[11]

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Place the assembly into the Thiele tube, with the heating oil covering the sample.[11]

-

Gently heat the side arm of the Thiele tube.[12] Initially, air trapped in the capillary will escape as bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.[12][13]

-

Remove the heat source and allow the apparatus to cool slowly.[11]

-

Observe the capillary tube. The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[12][13] Record this temperature.

Determination of Density

The density of a liquid is determined by measuring the mass of a known volume.[14][15]

Apparatus:

Procedure:

-

Place a clean, dry graduated cylinder on the electronic balance and tare the mass to zero.[14] Alternatively, record the mass of the empty cylinder.[16]

-

Carefully add a specific volume of this compound to the graduated cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus.[14][16]

-

Place the graduated cylinder containing the liquid back on the balance and record the mass.[14]

-

If the balance was not tared, subtract the mass of the empty cylinder from the combined mass to find the mass of the liquid.[16]

-

Calculate the density using the formula: Density (ρ) = mass (m) / volume (V).[14]

-

For improved accuracy, repeat the measurement several times and calculate the average density.[14][16]

References

- 1. This compound | C6H8S | CID 74530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Thiophene, 3-ethyl- [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 6. 3-ethyl thiophene, 1795-01-3 [thegoodscentscompany.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. This compound (1795-01-3) for sale [vulcanchem.com]

- 9. This compound | CAS#:1795-01-3 | Chemsrc [chemsrc.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. Video: Boiling Points - Procedure [jove.com]

- 14. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 15. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-Ethylthiophene: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-ethylthiophene, a heterocyclic aromatic compound of significant interest in organic synthesis, materials science, and drug discovery. This document details its molecular structure, physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis. The information is presented to support researchers and professionals in leveraging the unique characteristics of this versatile molecule.

Molecular Structure and Formula

This compound is a derivative of thiophene (B33073), a five-membered aromatic ring containing one sulfur atom. The ethyl group is substituted at the third position of the thiophene ring.

Molecular Formula: C₆H₈S[1][2][3][4]

Canonical SMILES: CCC1=CSC=C1[2]

InChI: InChI=1S/C6H8S/c1-2-6-3-4-7-5-6/h3-5H,2H2,1H3[2][4]

InChIKey: SLDBAXYJAIRQMX-UHFFFAOYSA-N[2][4]

The molecular structure of this compound is depicted in the following diagram:

Caption: Molecular Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 112.19 g/mol | [2] |

| Appearance | Colorless to slightly yellow clear liquid | |

| Boiling Point | 136-140 °C at 760 mmHg | [2][3][5] |

| Melting Point | -89.1 °C | [2] |

| Density | 1.004 g/cm³ | [6] |

| Refractive Index | 1.524 | [6] |

| Flash Point | 22.8 °C | [6] |

| Vapor Pressure | 8.41 mmHg at 25 °C | [6] |

| Solubility | Soluble in alcohol | [5] |

| CAS Number | 1795-01-3 | [2][4] |

Experimental Protocols

Synthesis of this compound

The following protocol describes the synthesis of this compound via a Grignard coupling reaction, as adapted from patent literature.[7]

Workflow Diagram:

Caption: Synthesis Workflow for this compound

Materials:

-

3-Bromothiophene

-

Bis(triphenylphosphine)nickel dichloride (catalyst)

-

Anhydrous ether (solvent)

-

Bromoethane Grignard reagent

-

Water (for hydrolysis)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a reaction vessel, combine 3-bromothiophene, a catalytic amount of bis(triphenylphosphine)nickel dichloride, and anhydrous ether.

-

Under cooling, slowly add the bromoethane Grignard reagent to the reaction mixture.

-

After the addition is complete, heat the mixture to reflux.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Hydrolyze the reaction mixture by the careful addition of water.

-

Separate the organic layer.

-

Dry the organic layer over a suitable drying agent.

-

Remove the solvent by evaporation.

-

Purify the crude product by distillation under reduced pressure to obtain this compound.[7]

Spectroscopic Characterization

¹H NMR (Proton NMR):

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

Expected Chemical Shifts (in CDCl₃):

¹³C NMR (Carbon-13 NMR):

-

Sample Preparation: Prepare a more concentrated sample (e.g., 20-50 mg) in a deuterated solvent.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Chemical Shifts: While specific literature values for all carbons were not found in the initial search, the spectrum can be obtained from sources like SpectraBase.[2]

-

Sample Preparation: As this compound is a liquid, a neat sample can be analyzed by placing a drop between two KBr plates or by using an ATR-FTIR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Characteristic Bands: The FTIR spectrum will show characteristic absorptions for C-H stretching of the aromatic ring and the ethyl group, C=C stretching of the thiophene ring, and C-S stretching. The spectrum is available for reference on databases such as SpectraBase.[2] Thiophene derivatives typically show ring stretching frequencies around 3100 cm⁻¹ and hydrogen out-of-plane deformations between 900-650 cm⁻¹.[9]

-

Sample Introduction: Introduce a small amount of the volatile this compound into the mass spectrometer, typically via a gas chromatography (GC-MS) system.

-

Ionization: Use electron impact (EI) ionization.

-

Data Analysis:

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 112, corresponding to the molecular weight of this compound.[8]

-

Major Fragment Ions: The most abundant fragment ion is typically observed at m/z = 97, which corresponds to the loss of a methyl group ([M-15]⁺).[8] Other significant fragments can be observed, and the full spectrum is available in the NIST Mass Spectrometry Data Center.[2] The fragmentation pattern is a key identifier for the molecule.[10]

-

Applications

This compound is a valuable building block in several areas of research and development:

-

Organic Electronics: It serves as a monomer for the synthesis of conductive polymers, such as poly(this compound), which are used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

-

Pharmaceuticals and Agrochemicals: Its stable and reactive nature makes it a useful intermediate in the synthesis of more complex molecules for these industries.

-

Flavor and Fragrance: this compound is utilized in the formulation of perfumes and flavorings.

-

Environmental Remediation: It is being studied for its potential to help break down pollutants in soil and water.

Conclusion

This compound is a versatile heterocyclic compound with a well-defined molecular structure and a range of interesting physicochemical properties. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and professionals working with this molecule. Its applications in materials science and organic synthesis continue to be an active area of investigation, promising further innovations.

References

- 1. This compound [stenutz.eu]

- 2. This compound | C6H8S | CID 74530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Thiophene, 3-ethyl- [webbook.nist.gov]

- 5. 3-ethyl thiophene, 1795-01-3 [thegoodscentscompany.com]

- 6. This compound | 52006-63-0 [chemnet.com]

- 7. CN102690255B - Preparation method of 3-acetylthiophene - Google Patents [patents.google.com]

- 8. This compound(1795-01-3) 1H NMR spectrum [chemicalbook.com]

- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 10. chemguide.co.uk [chemguide.co.uk]

Synthesis of 3-Substituted Thiophene Derivatives: A Technical Guide for Drug Development Professionals

An in-depth guide to the synthesis of 3-substituted thiophene (B33073) derivatives, covering key reaction methodologies, detailed experimental protocols, and their relevance in drug discovery, particularly as kinase inhibitors.

Introduction

Thiophene, a five-membered sulfur-containing heterocycle, is a prominent scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a bioisostere for phenyl rings have made it a privileged structure in the design of numerous pharmaceuticals. Specifically, 3-substituted thiophenes are key building blocks for a wide range of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and antimicrobials. This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing 3-substituted thiophene derivatives, with a focus on methodologies relevant to researchers, scientists, and drug development professionals.

Core Synthetic Strategies

The synthesis of 3-substituted thiophenes can be broadly categorized into two main approaches: the functionalization of a pre-existing thiophene ring and the de novo construction of the thiophene ring from acyclic precursors.

Cross-Coupling Reactions on 3-Halothiophenes

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for introducing substituents at the 3-position of a thiophene ring, typically starting from 3-bromothiophene (B43185).

-

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. It is particularly effective for creating carbon-carbon bonds.

-

Suzuki Coupling: A widely used method that couples an organoboron compound (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. It is known for its mild reaction conditions and tolerance of a wide range of functional groups.

-

Stille Coupling: This reaction couples an organotin compound (stannane) with an organic halide, catalyzed by palladium. While effective, the toxicity of organotin reagents is a significant drawback.

-

Negishi Coupling: Involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This method is highly versatile and offers high yields and functional group tolerance.

-

Direct C-H Arylation: A more recent and atom-economical approach that involves the direct coupling of a C-H bond on the thiophene ring with an aryl halide, avoiding the need for pre-functionalization of the thiophene.

De Novo Synthesis of the Thiophene Ring

These methods construct the thiophene ring from open-chain precursors, allowing for the introduction of substituents at specific positions during the ring-forming process.

-

Gewald Aminothiophene Synthesis: A multi-component reaction involving the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield polysubstituted 2-aminothiophenes.[1][2]

-

Fiesselmann Thiophene Synthesis: This method allows for the generation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[3][4][5]

-

Paal-Knorr Thiophene Synthesis: This synthesis involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[6][7][8]

Data Presentation: Comparison of Synthetic Methods

The choice of synthetic route often depends on the desired substitution pattern, functional group tolerance, and scalability. The following tables summarize representative yields for the key synthetic methods.

Table 1: Comparison of Cross-Coupling Reactions for the Synthesis of 3-Arylthiophenes

| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Suzuki | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 90 | 77-93 | [9] |

| Kumada | Ni(dppp)Cl₂ | - | Diethyl ether | Room Temp. | ~90 | [10] |

| Stille | Pd₂(dba)₃ / P(o-tol)₃ | - | Toluene | 100 | High | [11] |

| Negishi | Pd(OAc)₂ / CPhos | - | THF | Room Temp. | High | [12] |

| Direct C-H Arylation | Pd(OAc)₂ | KOAc | DMAc | 130-140 | 71-82 | [13] |

Table 2: Comparison of De Novo Thiophene Syntheses

| Synthesis Method | Key Reactants | Product Type | Typical Yields (%) | Reference |

| Gewald | Ketone, α-cyanoester, Sulfur | 2-Aminothiophenes | Good to Excellent | [1] |

| Fiesselmann | α,β-acetylenic ester, Thioglycolic acid ester | 3-Hydroxy-2-thiophenecarboxylates | 41-83 | [11] |

| Paal-Knorr | 1,4-Dicarbonyl, Lawesson's reagent | Substituted thiophenes | Variable, can be high | [6] |

Experimental Protocols

Detailed, step-by-step methodologies for key synthetic transformations are provided below. These protocols are intended as a guide and may require optimization for specific substrates.

Protocol 1: Negishi Coupling of 3-Bromothiophene with an Alkylzinc Reagent[10]

Part A: Preparation of the Organozinc Reagent

-

Under an inert atmosphere (e.g., argon or nitrogen), activate zinc dust by stirring with a small amount of 1,2-dibromoethane (B42909) in anhydrous THF, followed by decanting the solvent.

-

Add a solution of the alkyl bromide (1.0 equivalent) in anhydrous THF to the activated zinc.

-

Stir the mixture at room temperature or gently heat to initiate the formation of the organozinc reagent. The formation is typically complete within a few hours.

Part B: Cross-Coupling Reaction

-

In a separate flask under an inert atmosphere, dissolve 3-bromothiophene (1.0 equivalent) in anhydrous THF.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to this solution.

-

Slowly add the prepared organozinc reagent solution (1.2 equivalents) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

-

Monitor the reaction progress by TLC or GC/MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Paal-Knorr Synthesis of a Tetrasubstituted Thiophene[6]

-

To a solution of a 1,4-dicarbonyl compound (1.0 equivalent) in an anhydrous solvent such as toluene or dioxane, add Lawesson's reagent (0.5-1.0 equivalent).

-

Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere.

-

Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the substituted thiophene. (Caution: This reaction may produce toxic hydrogen sulfide (B99878) gas and should be performed in a well-ventilated fume hood.)

Protocol 3: Fiesselmann Synthesis of a 3-Hydroxy-2-thiophenecarboxylate[11]

-

In a flame-dried flask under an inert atmosphere, prepare a solution of a base such as potassium tert-butoxide (2.0 equivalents) in anhydrous THF.

-

Cool the solution to 0 °C and add a solution of methyl thioglycolate (1.0 equivalent) in THF dropwise.

-

To this mixture, add a solution of the appropriate 3-chlorothiophene-2-carboxylate (1.0 equivalent) in THF.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC).

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the 3-hydroxythieno[3,2-b]thiophene-2-carboxylate.

Relevance in Drug Development: Thiophene Derivatives as Kinase Inhibitors

Many 3-substituted thiophene derivatives have been investigated as potent and selective kinase inhibitors. Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The thiophene scaffold can be strategically functionalized to interact with key residues in the ATP-binding pocket of kinases.

Targeted Signaling Pathways

Two important signaling pathways frequently targeted by thiophene-based inhibitors are the PI3K/Akt/mTOR pathway and the p38 MAPK pathway.

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell proliferation, growth, and survival. Its aberrant activation is a common event in many cancers. Thiophene derivatives have been designed to inhibit PI3K, a key upstream kinase in this cascade.[1][3][14]

-

p38 MAPK Pathway: This pathway is activated by cellular stress and inflammatory cytokines and plays a critical role in the production of pro-inflammatory mediators. Inhibitors of p38 MAPK, including those with a thiophene core, are being developed as anti-inflammatory drugs.[2][15][16]

Caption: PI3K/Akt/mTOR signaling pathway with inhibition by a 3-substituted thiophene derivative.

Caption: p38 MAPK signaling cascade showing inhibition by a 3-substituted thiophene derivative.

Drug Discovery Workflow

The development of a novel kinase inhibitor involves a multi-stage screening process, often referred to as a screening cascade. This workflow is designed to efficiently identify potent, selective, and drug-like compounds from a large library of synthesized molecules.[3][14][15]

Caption: A typical drug discovery screening cascade for the development of kinase inhibitors.

Conclusion

The synthesis of 3-substituted thiophene derivatives is a rich and diverse field, offering multiple pathways to access these valuable compounds. For drug development professionals, a thorough understanding of these synthetic methods is crucial for the efficient design and production of novel therapeutic agents. Cross-coupling reactions provide a powerful means for the late-stage functionalization of the thiophene core, while de novo syntheses offer strategic advantages for constructing complex substitution patterns. The continued development of thiophene-based compounds, particularly as kinase inhibitors, underscores the enduring importance of this heterocyclic scaffold in modern medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 6. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 8. Thiophene synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. BJOC - Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction [beilstein-journals.org]

- 12. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Ethylthiophene: CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical compound 3-ethylthiophene, focusing on its Chemical Abstracts Service (CAS) number and detailed safety data. The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and application of this compound.

Chemical Identification

-

Compound Name: this compound

-

Synonyms: Thiophene (B33073), 3-ethyl-[1]

Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to slightly yellow clear liquid | [2] |

| Boiling Point | 141 - 145 °C | [1][2] |

| Melting Point | -89.1 °C | [1][3] |

| Flash Point | 22.8 °C | |

| Density | 1.004 g/cm³ |

Safety and Hazard Information

The safety profile of this compound is summarized below, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Classification

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Flammable liquids | Category 2 / 3 | H225: Highly flammable liquid and vapor / H226: Flammable liquid and vapor[3] |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[3] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[3] |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[3] |

| Specific target organ toxicity, single exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[3] |

Signal Word: Danger / Warning[3][4]

GHS Pictograms:

-

Flame (Flammable)

-

Exclamation Mark (Irritant, Harmful)

Precautionary Statements (GHS)

| Type | Code | Statement |

| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4][5] |

| P233 | Keep container tightly closed.[5] | |

| P240 | Ground and bond container and receiving equipment.[5] | |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment.[5] | |

| P242 | Use non-sparking tools.[5] | |

| P243 | Take action to prevent static discharges.[5] | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] | |

| Response | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |

| P370+P378 | In case of fire: Use alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[4] | |

| Storage | P403+P235 | Store in a well-ventilated place. Keep cool.[5] |

| Disposal | P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[5] |

Toxicological Data

| Compound | Route | Species | Value |

| 3-Hexylthiophene | Oral | Not Specified | LD50: 500.1 mg/kg[6] |

| Dermal | Not Specified | LD50: 1,100 mg/kg[6] | |

| Inhalation | Not Specified | LC50 (4h): 11 mg/L[6] | |

| 3-Methylthiophene | Inhalation | Mouse | LC50 (2h): 18,000 mg/m³[7] |

Experimental Protocols and Methodologies

Detailed experimental protocols for the safety assessment of this compound are not specifically described in the provided search results. However, the safety evaluation of thiophene derivatives often involves standard toxicological assays to determine their genotoxic and mutagenic potential.[8]

General Protocol for Genotoxicity Assessment

A common workflow for assessing the genotoxic potential of a chemical compound like a thiophene derivative is outlined below.

Caption: Workflow for Genotoxicity Assessment.

Methodology Descriptions:

-

Ames Test (Salmonella Mutagenicity Assay): This is a widely used method to assess the mutagenic potential of a chemical compound.[8] It utilizes strains of Salmonella typhimurium that have mutations in genes involved in histidine synthesis. The test compound is evaluated for its ability to cause mutations that revert the bacteria to a state where they can synthesize histidine and grow on a histidine-free medium.[8]

-

Comet Assay (Single-Cell Gel Electrophoresis): This is a sensitive technique for detecting DNA damage at the level of individual eukaryotic cells.[8] Cells are embedded in agarose, lysed, and then subjected to electrophoresis. Damaged DNA, containing fragments and breaks, migrates further from the nucleus, creating a "comet tail" shape. The length and intensity of the tail are proportional to the extent of DNA damage.

-

In Vitro Cell Transformation Assay (CTA): This assay is used to evaluate the carcinogenic potential of a substance by measuring its ability to induce neoplastic transformation in cultured cells, such as Syrian Hamster Embryo (SHE) cells.[8]

-

In Silico Analysis: Computational models are often used to predict the metabolic pathways of thiophene derivatives, particularly their interaction with cytochrome P450 (CYP450) enzymes.[8] This helps in hypothesizing potential toxicological profiles and understanding structure-toxicity relationships.[8]

Handling and Storage

-

Handling: Wear appropriate personal protective equipment (PPE), including chemical safety glasses, gloves, and protective clothing.[4] Ensure adequate ventilation and avoid inhalation of vapors.[4] Keep away from ignition sources as the substance is flammable.[4]

-

Storage: Store in a cool, well-ventilated place in a tightly closed container.[5]

This guide provides a summary of the available information on this compound. For any laboratory or industrial application, it is crucial to consult the most recent and complete Safety Data Sheet (SDS) provided by the supplier.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C6H8S | CID 74530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. georganics.sk [georganics.sk]

- 5. chemicalbook.com [chemicalbook.com]

- 6. downloads.ossila.com [downloads.ossila.com]

- 7. 3-Methylthiophene | C5H6S | CID 12024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Ethylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-ethylthiophene, a key heterocyclic building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its structural features and analytical identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons on the thiophene (B33073) ring and the protons of the ethyl substituent.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.23 | dd | ~5.0, 3.0 | H5 |

| ~6.98 | dd | ~5.0, 1.2 | H4 |

| ~6.93 | m | - | H2 |

| 2.65 | q | 7.6 | -CH₂- |

| 1.25 | t | 7.6 | -CH₃ |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on data for analogous 3-substituted thiophenes, the following chemical shifts are expected for this compound.

| Chemical Shift (δ) ppm | Assignment |

| ~142.0 | C3 |

| ~128.5 | C5 |

| ~125.0 | C4 |

| ~120.5 | C2 |

| ~23.0 | -CH₂- |

| ~15.0 | -CH₃ |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound reveals characteristic vibrational modes of the thiophene ring and the ethyl group. The following table lists the major absorption bands and their assignments.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretching (aromatic) |

| 2965, 2925, 2870 | Strong | C-H stretching (aliphatic) |

| ~1560, 1450, 1410 | Medium-Strong | C=C stretching (thiophene ring) |

| ~1230 | Medium | In-plane C-H bending |

| ~870, 770, 700 | Strong | Out-of-plane C-H bending |

| ~830 | Medium | C-S stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 112 | 100 | [M]⁺ (Molecular ion) |

| 97 | ~80 | [M - CH₃]⁺ |

| 84 | ~30 | [M - C₂H₄]⁺ |

| 69 | ~20 | [C₄H₅S]⁺ |

| 45 | ~15 | [C₂H₅S]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

4.1.1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

4.1.2. Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, use a standard pulse program with a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse program with a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

IR Spectroscopy

4.2.1. Sample Preparation:

-

Neat Liquid: Place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Dissolve a small amount of this compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and place it in a liquid cell.

4.2.2. Data Acquisition:

-

Record the FT-IR spectrum using a Fourier Transform Infrared spectrometer.

-

Scan the sample over a range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty cell or plates and subtract it from the sample spectrum.

Mass Spectrometry

4.3.1. Sample Introduction:

-

Direct Infusion: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol, acetonitrile) directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a solution of this compound onto a GC column to separate it from any impurities before it enters the mass spectrometer.

4.3.2. Data Acquisition:

-

Use an electron ionization (EI) source with a standard electron energy of 70 eV.

-

Scan a mass range of m/z 30-200.

Visualizations

The following diagrams illustrate the molecular structure, a proposed mass spectrometry fragmentation pathway, and a typical experimental workflow for spectroscopic analysis.

Caption: Molecular structure of this compound.

Caption: Proposed MS fragmentation of this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Chemical Reactivity and Stability of 3-Ethylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3-ethylthiophene. It is intended for researchers, scientists, and professionals in drug development who utilize thiophene (B33073) derivatives in their work. This document details the synthesis, key reactions such as polymerization, halogenation, oxidation, and reduction, and the thermal and chemical stability of this compound. Experimental protocols for significant reactions are provided, and quantitative data is summarized in structured tables. Additionally, logical relationships and reaction pathways are visualized using diagrams to facilitate a deeper understanding of the compound's chemical behavior.

Introduction

This compound is a substituted thiophene, a five-membered aromatic heterocycle containing a sulfur atom. The presence of the ethyl group at the 3-position influences the molecule's electronic properties and steric hindrance, thereby dictating its reactivity and the characteristics of its derivatives. This versatile building block is of significant interest in the fields of materials science and medicinal chemistry, primarily for the synthesis of conducting polymers, such as poly(3-alkylthiophenes) (P3ATs), and as a scaffold in the development of new therapeutic agents.[1] A thorough understanding of its chemical reactivity and stability is crucial for its effective application in these areas.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈S | [2] |

| Molecular Weight | 112.19 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 136-145 °C | [3][4][5] |

| Melting Point | -89.1 °C | [3][4] |

| Density | ~1.0 g/mL | [2] |

| Flash Point | 22.78 °C | [5] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Grignard cross-coupling reaction. This method involves the reaction of a Grignard reagent, typically ethylmagnesium bromide, with 3-bromothiophene (B43185) in the presence of a nickel catalyst.

Grignard Cross-Coupling

This reaction provides a direct route to 3-alkylthiophenes with good to excellent yields.[1] A patent describes a procedure with a reported yield of 75%.[6]

Experimental Protocol: Synthesis of this compound via Grignard Coupling [6]

-

Materials: 3-bromothiophene, ethylmagnesium bromide (Grignard reagent), bis(triphenylphosphine)nickel dichloride (catalyst), anhydrous diethyl ether (solvent), anhydrous sodium sulfate.

-

Procedure:

-

To a solution of 3-bromothiophene in anhydrous diethyl ether, add the bis(triphenylphosphine)nickel dichloride catalyst. The molar ratio of 3-bromothiophene to catalyst is typically 1:0.01-0.015.

-

Cool the mixture and slowly add the ethylmagnesium bromide Grignard reagent. The molar ratio of 3-bromothiophene to Grignard reagent is approximately 1:1.1.

-

After the addition is complete, the reaction mixture is heated to reflux.

-

Upon completion of the reaction, the mixture is cooled and hydrolyzed.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed by distillation.

-

The crude product is purified by fractional distillation, collecting the fraction at 138-142 °C to yield pure this compound.

-

Logical Relationship for Grignard Synthesis

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H8S | CID 74530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

The Discovery and Enduring Legacy of 3-Ethylthiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 3-ethylthiophene. This heterocyclic compound, a substituted derivative of thiophene (B33073), has garnered significant interest as a building block in the development of conductive polymers and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details the historical context of its discovery within the broader exploration of thiophene chemistry, presents its key physicochemical properties in a structured format, and offers detailed experimental protocols for its synthesis. Furthermore, it explores its primary applications, with a focus on its role in the creation of advanced materials.

Discovery and History

The discovery of this compound is intrinsically linked to the initial isolation and characterization of its parent compound, thiophene. In 1882, Victor Meyer first identified thiophene as an impurity in benzene (B151609) derived from coal tar.[1] This discovery sparked considerable research into the chemistry of this new sulfur-containing aromatic heterocycle. Meyer also reported the first synthesis of thiophene from acetylene (B1199291) and sulfur in 1883.[1]

While a singular, celebrated discovery of this compound is not prominent in the historical record, its first synthesis likely occurred in the late 19th or early 20th century through the application of general synthetic methods for alkylating aromatic compounds. Early methods for preparing 3-substituted thiophenes were often challenging, as direct alkylation of thiophene, such as through Friedel-Crafts reactions, predominantly yields the 2-substituted isomer due to the higher reactivity of the C2 and C5 positions of the thiophene ring.[2][3]

The development of more selective synthetic routes was crucial. The synthesis of 3-bromothiophene (B43185), a key intermediate, provided a more reliable pathway to 3-substituted derivatives.[4] The use of organometallic reagents, particularly Grignard reagents in the mid-20th century, revolutionized the synthesis of specifically substituted thiophenes, including this compound. Another significant pathway involves the cyclization of acyclic precursors.[5] For instance, methods like the Paal-Knorr thiophene synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfur source, were adapted to create a variety of substituted thiophenes.[2]

The latter half of the 20th century saw a surge in interest in 3-alkylthiophenes, including this compound, driven by the discovery and development of conducting polymers. Researchers found that the polymerization of 3-alkylthiophenes could yield soluble and processable conductive materials, opening the door to applications in organic electronics. This has cemented the importance of this compound as a key monomer in materials science.

Physicochemical and Spectroscopic Data

The properties of this compound have been well-characterized. The following tables summarize key quantitative data for easy reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1795-01-3 | [6] |

| Molecular Formula | C₆H₈S | [6] |

| Molecular Weight | 112.19 g/mol | [6] |

| Appearance | Colorless to slightly yellow liquid | |

| Boiling Point | 136-141 °C at 760 mmHg | [7] |

| Melting Point | -89.1 °C | [8] |

| Density | 1.0 ± 0.1 g/cm³ | [6] |

| Flash Point | 22.8 ± 4.9 °C | |

| Refractive Index (n20D) | 1.5130 - 1.5170 | |

| LogP | 2.89 |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): ~7.2 (m, 1H, H5), ~6.9 (m, 2H, H2, H4), 2.6 (q, 2H, -CH₂-), 1.2 (t, 3H, -CH₃) | [9][10] |

| ¹³C NMR (CDCl₃) | δ (ppm): ~142.5 (C3), ~128.5 (C5), ~124.5 (C4), ~120.0 (C2), ~23.0 (-CH₂-), ~15.5 (-CH₃) | [9][11] |

| Mass Spectrometry (GC-MS) | m/z: 112 (M+), 97 (M-CH₃)+, 45 | [8] |

| Infrared (IR) Spectroscopy | Capillary Cell: Neat | [8] |

Key Experimental Protocols

The synthesis of this compound can be achieved through several routes. The following are detailed protocols for two common and effective methods.

Synthesis via Nickel-Catalyzed Kumada Cross-Coupling

This method involves the reaction of 3-bromothiophene with ethylmagnesium bromide in the presence of a nickel catalyst. It is a direct and generally high-yielding approach.[12]

Reaction Scheme:

Materials:

-

3-Bromothiophene (1.0 equivalent)

-

Ethylmagnesium bromide (1.2 equivalents, solution in THF or diethyl ether)

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂) (0.1-1 mol%)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon).

-

To the flask, add the solution of ethylmagnesium bromide (1.2 equivalents) in anhydrous diethyl ether.

-

In a separate flask, dissolve 3-bromothiophene (1.0 equivalent) in anhydrous diethyl ether.

-

Slowly add the 3-bromothiophene solution from the dropping funnel to the Grignard reagent at room temperature with vigorous stirring.

-

Add the Ni(dppp)Cl₂ catalyst to the reaction mixture.

-

Stir the mixture at room temperature or under gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Synthesis via Wolff-Kishner Reduction of 3-Acetylthiophene (B72516)

This two-step process involves the Friedel-Crafts acylation of thiophene to produce 2-acetylthiophene, which is then isomerized or synthesized to 3-acetylthiophene, followed by a Wolff-Kishner reduction to yield this compound. This method is particularly useful when the starting material is 3-acetylthiophene and is suitable for base-stable compounds.[2][13][14]

Reaction Scheme:

Materials:

-

3-Acetylthiophene (1.0 equivalent)

-

Hydrazine (B178648) hydrate (B1144303) (85% solution, excess)

-

Potassium hydroxide (B78521) (KOH) (strong base)

-

Diethylene glycol or ethylene (B1197577) glycol (high-boiling solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-acetylthiophene, hydrazine hydrate, and diethylene glycol.

-

Heat the mixture to reflux for 1-2 hours to ensure the formation of the hydrazone intermediate.

-

Carefully add potassium hydroxide pellets to the reaction mixture.

-

Replace the reflux condenser with a distillation apparatus and heat the mixture to a higher temperature (typically 190-200 °C) to distill off water and excess hydrazine.[13]

-

Once the distillation ceases, re-attach the reflux condenser and continue to heat the mixture at reflux for an additional 3-5 hours. The decomposition of the hydrazone, indicated by nitrogen evolution, typically occurs vigorously.[14]

-

Cool the reaction mixture to room temperature and dilute with water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent.

-

Combine the organic extracts, wash with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter and remove the solvent by rotary evaporation.

-

Purify the resulting crude this compound by distillation.

Applications and Signaling Pathways

This compound is a versatile building block in several areas of chemical science and industry.

-

Conducting Polymers: The most significant application of this compound is as a monomer for the synthesis of poly(this compound) and other copolymers. These materials are part of the poly(3-alkylthiophene) (P3AT) family of conducting polymers, which are studied for their use in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ethyl side chain enhances the solubility of the polymer, making it processable from solution.

-

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules. The thiophene ring can be further functionalized, making it a valuable scaffold in the development of pharmaceuticals and agrochemicals.

-

Flavor and Fragrance Industry: Thiophene derivatives can possess unique organoleptic properties. This compound is noted to have a styrene-like odor and taste description.[7]

Chemical Oxidative Polymerization of this compound

A common method for synthesizing poly(this compound) is through chemical oxidative polymerization, often using ferric chloride (FeCl₃) as the oxidant.[5][15] The process involves the generation of radical cations from the monomer, which then couple to form the polymer chain.

Caption: Oxidative polymerization of this compound.

Experimental Workflow for Chemical Oxidative Polymerization

The following workflow outlines the general steps for the synthesis of poly(3-hexylthiophene), which is analogous to the polymerization of this compound.[15][16]

Caption: Workflow for the synthesis of poly(this compound).

Conclusion

From its probable origins in the early explorations of thiophene chemistry to its current role as a key component in materials science, this compound has proven to be a compound of significant utility. Its straightforward synthesis via established organic reactions and its ability to be polymerized into processable conductive materials ensure its continued relevance in both academic research and industrial applications. This guide has provided a foundational understanding of its history, properties, synthesis, and applications, intended to support the work of researchers and professionals in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. CN102690255B - Preparation method of 3-acetylthiophene - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. cpsm.kpi.ua [cpsm.kpi.ua]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 3-ethyl thiophene, 1795-01-3 [thegoodscentscompany.com]

- 8. This compound | C6H8S | CID 74530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. This compound(1795-01-3) 1H NMR spectrum [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. scielo.br [scielo.br]

Theoretical Exploration of 3-Ethylthiophene's Electronic Frontier: A Technical Guide

This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of 3-ethylthiophene. Aimed at researchers, scientists, and professionals in drug development, this document outlines the computational methodologies, presents key electronic data, and visualizes fundamental concepts pertinent to understanding the molecular orbital landscape of this heterocyclic compound.

Introduction

This compound, a derivative of the aromatic five-membered ring thiophene (B33073), is a building block in various organic electronic materials and pharmaceutical compounds. Its electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining its reactivity, charge transport characteristics, and optical properties. Theoretical studies, primarily employing Density Functional Theory (DFT), provide invaluable insights into these properties at the molecular level.

Computational Methodology

The electronic structure of this compound and similar organic molecules is predominantly investigated using quantum chemical calculations. A standard and widely accepted protocol involves the following steps:

2.1. Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the this compound molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A commonly used method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a basis set such as 6-31G(d).[1][2] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.[1]

2.2. Frequency Calculations: Following geometry optimization, frequency calculations are performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic data such as zero-point vibrational energy.

2.3. Electronic Property Calculations: With the optimized geometry, the electronic properties are calculated. This includes the energies of the molecular orbitals (HOMO and LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential. For studying excited states and predicting UV-Vis absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed.[3][4]

The following diagram illustrates a typical workflow for these computational studies:

References

solubility of 3-ethylthiophene in organic solvents

An In-depth Technical Guide to the Solubility of 3-Ethylthiophene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the . Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing qualitative solubility information, theoretical considerations based on molecular properties, and a detailed experimental protocol for the precise determination of its solubility. This guide is intended to be a practical resource for professionals in research, chemical synthesis, and drug development where this compound may be utilized as a building block or intermediate.

Introduction to this compound and its Solubility

This compound (CAS No: 1795-01-3) is a heterocyclic aromatic compound with a five-membered ring containing a sulfur atom and an ethyl substituent. Its molecular structure, combining a nonpolar ethyl group and a thiophene (B33073) ring with some degree of polarity, dictates its solubility characteristics. Understanding the solubility of this compound is crucial for various applications, including its use in the synthesis of pharmaceuticals, polymers, and organic electronic materials. Proper solvent selection is paramount for reaction kinetics, purification processes, and material formulation. Thiophene derivatives, in general, are significant in medicinal chemistry and drug discovery.[1]

Solubility Data

Precise, quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly accessible literature. The information available is largely qualitative or estimated. The following table summarizes the available data.

| Solvent | Formula | Type | Solubility of this compound | Citation |

| Water | H₂O | Protic, Polar | 417.8 mg/L (estimated) | [2] |

| Alcohols (general) | ROH | Protic, Polar | Soluble | [2] |

| Ethanol | C₂H₅OH | Protic, Polar | Easily Soluble | [3] |

| Diethyl Ether | (C₂H₅)₂O | Aprotic, Polar | Easily Soluble | [3] |

Note: The term "Soluble" or "Easily Soluble" is qualitative and indicates that this compound is likely miscible or has high solubility in these solvents, but does not provide a specific concentration.

Theoretical Considerations for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility. It states that substances with similar polarities are more likely to be soluble in one another.

-

This compound's Polarity: this compound is a molecule of low to moderate polarity. The thiophene ring has some polar character due to the electronegativity of the sulfur atom, but the nonpolar ethyl group and the overall aromatic nature make it predominantly nonpolar.

-

Solvent Polarity and Expected Solubility:

-

Nonpolar Solvents (e.g., Hexane, Toluene (B28343), Benzene): this compound is expected to have high solubility or be completely miscible with nonpolar aromatic solvents like toluene and benzene (B151609) due to similar aromatic characteristics. It should also be readily soluble in nonpolar aliphatic solvents like hexane. For the related compound 3-methylthiophene, it is noted to be relatively soluble in benzene.[4]

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): High solubility is anticipated in these solvents as they can interact favorably with the thiophene ring without the strong hydrogen bonding that would favor dissolution in highly polar protic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): As indicated by the available data, this compound is soluble in alcohols.[2][3] This is due to the ability of the alcohol's alkyl chain to interact with the ethyl group and the thiophene ring, while the hydroxyl group's polarity is not so high as to make it immiscible.

-

Water: As an organic compound with a significant nonpolar component, this compound has very low solubility in water, which is a highly polar, hydrogen-bonding solvent.[2]

-

Experimental Determination of Solubility

For research and development purposes, obtaining precise solubility data is often necessary. The following is a generalized experimental protocol for determining the solubility of a liquid solute like this compound in an organic solvent.

Isothermal Shake-Flask Method

This is a common and reliable method for determining the thermodynamic solubility of a compound.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Protocol:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The presence of a separate phase of this compound should be visible.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

-

Phase Separation: After equilibration, cease agitation and allow the undissolved this compound to settle. For stable emulsions or fine dispersions, centrifugation may be necessary to achieve clear separation of the saturated solution.

-

Sample Collection: Carefully extract a known volume of the clear, saturated supernatant using a syringe. To avoid transferring any undissolved solute, pass the solution through a syringe filter into a pre-weighed volumetric flask.

-

Quantification:

-

Gravimetric Method: If the solvent is volatile and the solute is not, a known volume of the saturated solution can be evaporated, and the mass of the remaining this compound can be measured.

-

Chromatographic Method (GC/HPLC): This is generally more accurate. Dilute the collected saturated solution with a known volume of the solvent to a concentration within the calibration range of the instrument. Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve. Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Data Calculation: Calculate the original concentration of the saturated solution, accounting for any dilutions. Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Workflow for Solubility Determination

Caption: Workflow for the experimental determination of this compound solubility.

Relevance in Drug Development

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[5] The solubility of thiophene-containing intermediates like this compound is a critical parameter in the drug development process for several reasons:

-

Synthesis: The feasibility and efficiency of synthetic routes often depend on the solubility of reactants and intermediates in the chosen reaction solvents.

-

Purification: Crystallization and chromatographic purification methods rely heavily on solubility differences of the target compound and impurities in various solvent systems.

-

Formulation: While this compound itself is not a final drug product, the physicochemical properties of such building blocks can influence the properties of the final active pharmaceutical ingredient (API), including its solubility, which is a key determinant of bioavailability.

Logical Relationship in Synthetic Chemistry

Caption: Role of solubility in a typical synthetic workflow involving this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is sparse, a theoretical understanding based on its molecular structure allows for reasoned predictions of its solubility behavior. It is expected to be highly soluble in nonpolar and moderately polar organic solvents and poorly soluble in water. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a reliable methodology. The importance of solubility for thiophene-based compounds in synthetic chemistry and drug development underscores the need for such characterization.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-ethyl thiophene, 1795-01-3 [thegoodscentscompany.com]

- 3. chembk.com [chembk.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Solubility & Method for determination of solubility | PPTX [slideshare.net]

Methodological & Application

Application Notes and Protocols for Grignard Metathesis (GRIM) Polymerization of 3-Ethylthiophene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of regioregular poly(3-ethylthiophene) via Grignard Metathesis (GRIM) polymerization. The protocols and data presented are compiled from established methods for the polymerization of 3-alkylthiophenes, offering a robust framework for researchers in materials science and organic electronics.

Introduction

Grignard metathesis (GRIM) polymerization is a powerful and widely used method for the synthesis of regioregular poly(3-alkylthiophene)s (P3ATs). This chain-growth polymerization technique allows for the production of polymers with a high degree of head-to-tail (HT) couplings, which is crucial for achieving desirable electronic and optical properties. The GRIM method is known for its quasi-"living" nature, enabling control over molecular weight and resulting in polymers with narrow molecular weight distributions.[1][2] This approach avoids the need for cryogenic temperatures, making it a practical and scalable process.[3]

Principle of the Method

The GRIM polymerization of this compound involves three main stages:

-

Monomer Activation: The starting material, 2,5-dibromo-3-ethylthiophene (B1610811), undergoes a magnesium-halogen exchange with a Grignard reagent (e.g., tert-butylmagnesium chloride). This in-situ reaction forms the active monomer, a mixture of two regioisomers: 2-bromo-5-chloromagnesio-3-ethylthiophene and 5-bromo-2-chloromagnesio-3-ethylthiophene.[4]

-

Initiation and Polymerization: A nickel(II) catalyst, typically [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂), is introduced to initiate the polymerization. The polymerization proceeds via a cross-coupling mechanism.

-

Termination and Purification: The polymerization is quenched, and the resulting polymer is purified, commonly through sequential Soxhlet extractions, to remove catalyst residues, oligomers, and other impurities.

Experimental Protocols

This section details the necessary experimental procedures, from the synthesis of the monomer to the final purification of the polymer.

Synthesis of 2,5-dibromo-3-ethylthiophene

A general and efficient method for the dibromination of 3-alkylthiophenes can be adapted for the synthesis of the 2,5-dibromo-3-ethylthiophene monomer.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (2.0 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with saturated sodium thiosulfate (B1220275) solution and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by distillation to obtain pure 2,5-dibromo-3-ethylthiophene.

Grignard Metathesis (GRIM) Polymerization of this compound